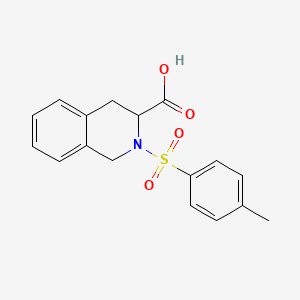

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Description

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold modified with a toluene-4-sulfonyl group and a carboxylic acid moiety. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry due to its bioactivity in neurological and anticancer targets . This compound is typically synthesized via sulfonylation of a tetrahydroisoquinoline precursor, followed by functionalization of the carboxylic acid group.

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-6-8-15(9-7-12)23(21,22)18-11-14-5-3-2-4-13(14)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQIQJGSMJPTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36842-73-6 | |

| Record name | 36842-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Toluene-4-sulfonyl Group: The toluene-4-sulfonyl group is introduced via sulfonylation, typically using toluene-4-sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its isoquinoline structure is known for various biological activities, including anti-inflammatory and analgesic effects. Research has shown that derivatives of isoquinoline can interact with biological targets such as receptors and enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of isoquinoline derivatives and their effects on pain modulation in animal models. The results indicated that certain derivatives exhibited significant analgesic activity, suggesting that 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid could be a lead compound for further drug development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl group can participate in various reactions, making it a valuable building block in organic synthesis.

Data Table: Synthetic Routes Involving the Compound

Material Science

The compound's unique properties allow it to be used in the development of new materials, particularly in polymer science. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.

Case Study : Research conducted at a leading university demonstrated that incorporating 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid into polymer matrices improved tensile strength and thermal stability.

Mechanism of Action

The mechanism of action of 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural analogs, synthetic strategies, and functional group influences based on the evidence:

Table 1: Key Structural Analogs and Their Properties

Key Comparative Insights

Functional Group Influence on Bioactivity

- Sulfonyl vs. Sulfinyl Groups : Compounds with sulfonyl groups (e.g., toluene-4-sulfonyl) exhibit greater chemical stability compared to sulfinyl analogs (e.g., benzimidazole-sulfinyl derivatives in ). Sulfinyl groups are more prone to redox reactions, which may limit their utility in oxidative environments.

- Carboxylic Acid vs. Sodium Salts : The carboxylic acid form of the target compound may have lower solubility than sodium salt derivatives (e.g., ), but it offers flexibility for prodrug design or further derivatization.

Synthetic Efficiency The target compound’s synthesis likely parallels methods used for analogs like (4-Chlorosulfonylphenoxy)acetic acid 2-(toluene-4-sulfonyl)ethyl ester, which achieved an 87% yield via chlorosulfonation and esterification . In contrast, benzimidazole-sulfonyl derivatives (e.g., ) require multi-step coupling and salt formation, resulting in moderate yields (~74%).

Structural Complexity and Applications Tetrahydroisoquinoline Core: The target compound’s tetrahydroisoquinoline scaffold is structurally simpler than benzimidazole-pyridine hybrids (e.g., ), which are optimized for proton pump inhibition. However, the tetrahydroisoquinoline motif is more amenable to central nervous system (CNS) drug design due to its blood-brain barrier permeability .

Thermodynamic and Solubility Properties

- Sodium salt derivatives (e.g., ) demonstrate superior aqueous solubility, making them preferable for parenteral formulations. The carboxylic acid form of the target compound may require formulation adjuvants for optimal bioavailability.

Biological Activity

2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS No. 36842-73-6) is a complex organic compound belonging to the isoquinoline family. Its unique structural features, including the toluene-4-sulfonyl group and tetrahydro-isoquinoline core, have made it a subject of interest in various biological studies. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.

The molecular formula of 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is . The compound features a sulfonyl group that enhances its electrophilic character, making it suitable for various biochemical interactions.

Biological Activity Overview

Research indicates that compounds within the tetrahydroisoquinoline class exhibit diverse biological activities. The specific compound in focus has been studied for its potential effects on:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound could interact with various receptors, influencing physiological responses.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be attributed to several mechanisms:

- Kynurenine Pathway Modulation : This compound may influence the kynurenine pathway, which is crucial in neurobiology and immunology. Compounds that affect this pathway can have implications for neurodegenerative diseases and immune responses .

- PPARγ Agonism : Similar compounds have shown activity as selective agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat storage .

- Protein-Tyrosine Phosphatase Inhibition : Some derivatives have been identified as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), which is involved in insulin signaling pathways .

Case Studies

Recent studies have highlighted the biological potential of related tetrahydroisoquinoline derivatives. For example:

- A study demonstrated that a derivative of tetrahydroisoquinoline acted as a selective PPARγ agonist with an EC50 of 85 nM and inhibited PTP-1B with an IC50 of 1.0 µM . This suggests that similar activities may be expected from 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Comparative Analysis

To better understand the biological activity of our compound, it is useful to compare it with similar isoquinoline derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Potential anticancer and enzyme inhibition | Kynurenine pathway modulation |

| 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid | Antioxidant properties | Free radical scavenging |

| 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid | Neuroprotective effects | NMDA receptor antagonism |

Q & A

Q. What are the recommended synthetic routes for 2-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, and how can structural confirmation be achieved?

Methodological Answer: The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Key steps include:

- Core Preparation : Formation of the tetrahydroisoquinoline-3-carboxylic acid backbone via Pictet-Spengler or Bischler-Napieralski cyclization .

- Sulfonylation : Reaction with p-toluenesulfonyl chloride in anhydrous dichloromethane or DMF at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. Structural Confirmation :

- NMR Spectroscopy : Analyze - and -NMR for sulfonyl group signals (δ ~7.7–7.8 ppm for aromatic protons; δ ~44–46 ppm for sulfonamide carbon) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- X-ray Crystallography : Resolve stereochemistry and verify sulfonyl group positioning (as demonstrated in analogous tetrahydroisoquinoline derivatives) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2 for irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (respiratory toxicity noted in structurally related sulfonamides) .

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonyl group .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica-based absorbents; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonylation step in the synthesis of this compound?

Methodological Answer: Optimization strategies include:

- Reagent Stoichiometry : Use 1.2–1.5 equivalents of p-toluenesulfonyl chloride to ensure complete reaction while minimizing side products .

- Solvent Selection : Anhydrous DMF enhances sulfonylation efficiency compared to THF (polar aprotic solvents stabilize intermediates) .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress sulfonic acid byproduct formation .

- Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate sulfonyl group transfer .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- DFT Calculations : Compare computed -NMR chemical shifts (using Gaussian/B3LYP/6-31G**) with experimental data to identify conformational discrepancies .

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the sulfonamide group (e.g., coalescence temperature analysis) .

- Isotopic Labeling : Use - or -labeled precursors to trace unexpected coupling patterns in HSQC/HMBC spectra .

Case Study :

A 2025 study resolved conflicting -NMR signals (δ 44.5 vs. predicted δ 46.2) by identifying a minor rotameric form stabilized by intramolecular H-bonding .

Q. How do structural modifications of the tetrahydroisoquinoline core influence biological activity?

Methodological Answer: Key modifications and their effects:

- Sulfonyl Group Replacement : Replacing toluene-4-sulfonyl with trifluoroacetyl (as in ) reduces metabolic stability but increases receptor binding affinity.

- C-3 Carboxylic Acid Derivatization : Esterification (e.g., ethyl ester) enhances blood-brain barrier penetration, as seen in neuroactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.